ethyl 2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-phenylthiophene-3-carboxylate is a complex organic compound that features a pyrazole ring, a thiophene ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the formation of the thiophene ring, and finally, the esterification to introduce the ethyl carboxylate group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process typically involves crystallization, distillation, or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Ethyl 2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of ethyl 2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used[7][7].
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-phenylthiophene-3-carboxylate
- Mthis compound
- Propyl 2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-phenylthiophene-3-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different ester groups .
Properties
Molecular Formula |
C22H26N4O3S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[(1,3-dimethylpyrazol-4-yl)methyl-methylamino]acetyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H26N4O3S/c1-5-29-22(28)20-18(16-9-7-6-8-10-16)14-30-21(20)23-19(27)13-25(3)11-17-12-26(4)24-15(17)2/h6-10,12,14H,5,11,13H2,1-4H3,(H,23,27) |
InChI Key |
PJIWULZRXQCDAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN(C)CC3=CN(N=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.